molecular formula C7H10BrN3O B11940901 Girard Reagent-d5, Girard Reagent-d5, powder

Girard Reagent-d5, Girard Reagent-d5, powder

Cat. No.: B11940901
M. Wt: 237.11 g/mol
InChI Key: URTAUWVMJKDFIX-GWVWGMRQSA-N
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Description

Girard Reagent-d5 is a deuterated form of Girard Reagent, which is an N-substituted glycine hydrazide. This compound is primarily used as an isotope-containing labeling reagent. It is known for its ability to generate water-soluble hydrazones of carbonyl compounds, aiding in their separation. The molecular formula of Girard Reagent-d5 is C7H5D5BrN3O, and it has a molecular weight of 237.11 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Girard Reagent-d5 involves the deuteration of Girard Reagent. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the pyridinium ring and the hydrazide group. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of Girard Reagent-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The reaction is carried out under controlled conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Girard Reagent-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Girard Reagent-d5 include oxidizing agents, reducing agents, and electrophiles. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from reactions involving Girard Reagent-d5 include hydrazones, which are water-soluble and can be easily separated. These products are useful in various analytical and preparative applications .

Mechanism of Action

Girard Reagent-d5 exerts its effects through the formation of hydrazones with carbonyl compounds. The hydrazone formation is facilitated by the presence of the hydrazide group, which reacts with the carbonyl group of the target compound. This reaction is highly selective and sensitive, making it useful for analytical applications. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to hydrazone formation .

Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

237.11 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetohydrazide;bromide

InChI

InChI=1S/C7H9N3O.BrH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;

InChI Key

URTAUWVMJKDFIX-GWVWGMRQSA-N

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)NN)[2H])[2H].[Br-]

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NN.[Br-]

Origin of Product

United States

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